molecular formula C17H16N2O4S2 B2618122 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896360-10-4

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2618122
CAS RN: 896360-10-4
M. Wt: 376.45
InChI Key: GUKZHTRJOXIZLQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as MMB, is a synthetic compound with potential therapeutic properties. It belongs to the class of benzamide derivatives and has been extensively studied for its various biological activities.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes involved in the inflammatory response. N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has been shown to have a high affinity for certain receptors in the brain, which may explain its neuroprotective properties.
Biochemical and Physiological Effects:
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, the compound has been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in lab experiments.

Future Directions

There are several future directions for the study of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide and its effects on various biological processes. Additionally, the development of more soluble forms of the compound could improve its potential use in lab experiments and clinical applications.

Synthesis Methods

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves the reaction of 4-methoxy-7-methylbenzo[d]thiazole-2-amine with 4-(methylsulfonyl)benzoyl chloride in the presence of triethylamine. The reaction yields N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide as a white crystalline solid with a purity of over 98%. The synthesis method has been optimized to improve the yield and purity of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide.

Scientific Research Applications

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-10-4-9-13(23-2)14-15(10)24-17(18-14)19-16(20)11-5-7-12(8-6-11)25(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKZHTRJOXIZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

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